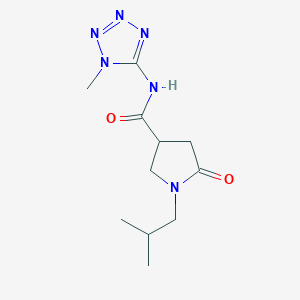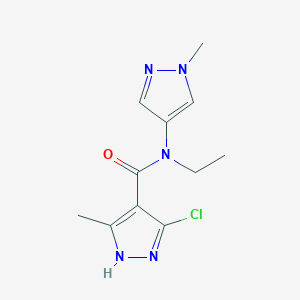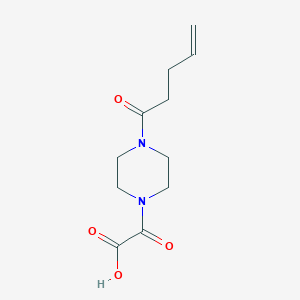
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, also known as MPX-004, is a novel compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is its relatively simple synthesis method, which allows for large-scale production. This compound has also been shown to have a favorable safety profile in animal studies. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound may also have applications in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a novel compound with promising therapeutic applications. Its relatively simple synthesis method and favorable safety profile make it an attractive candidate for further research. While the mechanism of action of this compound is not fully understood, it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Further research is needed to fully explore the potential of this compound for the treatment of various diseases.
合成法
The synthesis of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-methyltetrazol-5-amine and 2-methylpropyl isocyanate in the presence of a suitable solvent and base. The resulting intermediate is then reacted with 3-pyrrolidinecarboxylic acid to yield this compound. The synthesis method is relatively simple and can be carried out on a large scale, making this compound a promising candidate for further research.
科学的研究の応用
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-7(2)5-17-6-8(4-9(17)18)10(19)12-11-13-14-15-16(11)3/h7-8H,4-6H2,1-3H3,(H,12,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIUGGOVTURJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![4-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]oxane-4-carboxamide](/img/structure/B7438012.png)



![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)

